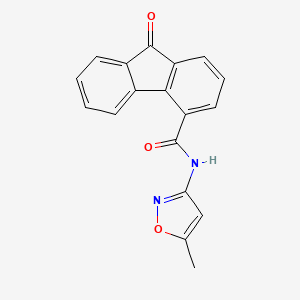
N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide (NMOF-4) is a novel compound with potential applications in scientific research. It is a synthetic compound that can be synthesized using a variety of methods and has been studied for its biochemical, physiological, and pharmacological effects. NMOF-4 has been found to have multiple effects on cells, including modulating the activity of enzymes, receptors, and transporters.
Aplicaciones Científicas De Investigación
N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide has been studied for its potential applications in scientific research. It has been found to have multiple effects on cells, including modulating the activity of enzymes, receptors, and transporters. N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide has also been studied for its potential to modulate the immune system, as well as its potential to act as an anti-inflammatory agent. Additionally, N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide has been studied for its potential to act as an anticancer agent.
Mecanismo De Acción
The exact mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide is not yet fully understood. However, it is believed that N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide binds to certain proteins in the cell, such as enzymes and receptors, and modulates their activity. Additionally, N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide has been found to interact with certain cell signaling pathways, which could explain its effects on the immune system and inflammation.
Biochemical and Physiological Effects
N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide has been found to have multiple biochemical and physiological effects. It has been found to modulate the activity of enzymes, receptors, and transporters in the cell. Additionally, N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide has been found to modulate the immune system and act as an anti-inflammatory agent. It has also been found to act as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on cells are well-studied. Additionally, N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide is relatively stable and can be stored at room temperature. However, there are some limitations to its use in lab experiments. For example, N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide is a synthetic compound, so its effects may not be the same as those of natural compounds. Additionally, its effects on cells may vary depending on the cell type and the concentration of N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide used.
Direcciones Futuras
There are several potential future directions for N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide. One potential direction is to further study its effects on cells and its potential to act as an anticancer agent. Additionally, N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide could be studied for its potential to modulate the immune system and act as an anti-inflammatory agent. Additionally, N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide could be studied for its potential to act as a neuroprotective agent. Finally, N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide could be studied for its potential to act as a metabolic modulator.
Métodos De Síntesis
N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide can be synthesized using a variety of methods, including chemical synthesis and biological synthesis. Chemical synthesis typically involves the use of a reactant and a reagent, such as an acid or base, to form the desired compound. Biological synthesis typically involves the use of enzymes and other proteins to catalyze the formation of the desired compound.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-9-oxofluorene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-10-9-15(20-23-10)19-18(22)14-8-4-7-13-16(14)11-5-2-3-6-12(11)17(13)21/h2-9H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPFISUZJCGRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B6564276.png)
![N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B6564301.png)
![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6564307.png)
![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B6564308.png)
![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6564309.png)
![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6564311.png)
![methyl 4-[2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate](/img/structure/B6564318.png)
![1-[({4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}carbamoyl)methyl]piperidine-4-carboxamide](/img/structure/B6564324.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6564330.png)
![2-(4-chlorophenyl)-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide](/img/structure/B6564342.png)
![N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}thiophene-2-carboxamide](/img/structure/B6564349.png)
![5-methyl-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6564350.png)
![5-methyl-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6564359.png)
![N-(2-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6564361.png)